molecular formula C10H12FN5 B4420359 1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine

1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine

Cat. No.: B4420359
M. Wt: 221.23 g/mol
InChI Key: HYCHXKQJPQRVRK-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of an ethyl group and a 2-fluorobenzyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and sodium azide.

    Formation of Tetrazole Ring: The key step in the synthesis is the formation of the tetrazole ring. This is achieved by reacting 2-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

    Introduction of Ethyl Group: The ethyl group is introduced by reacting the intermediate product with ethylamine. This step typically requires the use of a base, such as potassium carbonate, to facilitate the reaction.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

1-Ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the tetrazole ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules. Detailed studies are conducted to elucidate the exact molecular interactions and pathways affected by the compound.

Comparison with Similar Compounds

1-Ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine can be compared with other similar compounds, such as:

    1-Ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide: This compound has a pyrazole ring instead of a tetrazole ring, which affects its chemical properties and reactivity.

    1-Ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide: The presence of a nitro group in this compound introduces different chemical reactivity compared to the tetrazole derivative.

    Ethyl N-{[(2-fluorobenzyl)amino]carbonyl}-beta-alaninate: This compound has a different core structure but shares the 2-fluorobenzyl group, making it useful for comparative studies.

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-ethyl-N-[(2-fluorophenyl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5/c1-2-16-10(13-14-15-16)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCHXKQJPQRVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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